molecular formula C9H10N2O2 B3279925 Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate CAS No. 70319-67-4

Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate

Cat. No.: B3279925
CAS No.: 70319-67-4
M. Wt: 178.19 g/mol
InChI Key: HMRQGOZPTMJCRG-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate is a heterocyclic organic compound that features a pyrrole ring substituted with a cyano group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate typically involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature. The intermediate product is then cyclized to form the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate exerts its effects involves interactions with various molecular targets. The cyano group and ester functionality can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and ester functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

methyl 2-(5-cyano-1-methylpyrrol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7(5-9(12)13-2)3-4-8(11)6-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRQGOZPTMJCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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